4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of anthrylmethylene, pyridinyl, and triazolyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the anthrylmethylene and pyridinyl precursors, followed by their coupling with a triazole derivative under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(9-Anthrylmethylene)-4-(2-pyridinyl)-1-piperazinamine
- 4-(Anthrylmethyleneamino)-5-(2-pyridinyl)-1,2,4-triazole
Uniqueness
Compared to similar compounds, 4-((9-Anthrylmethylene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
613248-18-3 |
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Molecular Formula |
C22H15N5S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[(E)-anthracen-9-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H15N5S/c28-22-26-25-21(20-11-5-6-12-23-20)27(22)24-14-19-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)19/h1-14H,(H,26,28)/b24-14+ |
InChI Key |
UHHJIXZUCRCRBM-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/N4C(=NNC4=S)C5=CC=CC=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NN4C(=NNC4=S)C5=CC=CC=N5 |
Origin of Product |
United States |
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